12-(t-Boc-amino)-1-dodecanol

Beschreibung

BenchChem offers high-quality 12-(t-Boc-amino)-1-dodecanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-(t-Boc-amino)-1-dodecanol including the price, delivery time, and more detailed information at info@benchchem.com.

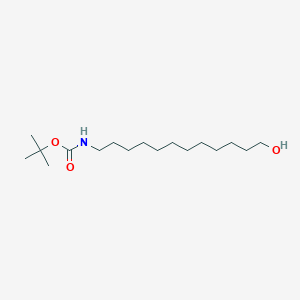

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(12-hydroxydodecyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO3/c1-17(2,3)21-16(20)18-14-12-10-8-6-4-5-7-9-11-13-15-19/h19H,4-15H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBZRRWYVBWYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394196 | |

| Record name | Tert-butyl N-(12-hydroxydodecyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67341-03-1 | |

| Record name | Tert-butyl N-(12-hydroxydodecyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

12-(t-Boc-amino)-1-dodecanol chemical properties

An In-Depth Technical Guide to 12-(t-Boc-amino)-1-dodecanol: Properties, Synthesis, and Applications

Introduction: The Versatile Bifunctional Linker

12-(t-Boc-amino)-1-dodecanol, also known as tert-butyl N-(12-hydroxydodecyl)carbamate, is a bifunctional organic compound of significant interest in chemical synthesis, materials science, and drug development.[1] Its structure is characterized by a long, 12-carbon aliphatic chain, which imparts hydrophobicity and flexibility. At one terminus of this chain is a primary alcohol (-OH) group, and at the other, a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[2] This unique architecture—a hydrophobic spacer flanked by two distinct functional groups with orthogonal reactivity—makes it an invaluable building block or "linker" molecule.

The primary alcohol offers a nucleophilic site for esterification, etherification, or attachment to surfaces, while the Boc-protected amine provides a stable, yet readily deprotectable, nitrogen functionality. The Boc group is renowned in organic synthesis for its stability under a wide range of conditions, including those that are nucleophilic or basic, yet it can be cleanly and efficiently removed under mild acidic conditions.[3][4] This differential reactivity is the cornerstone of its utility, allowing for sequential, controlled modifications at either end of the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for professionals in research and development.

Part 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of 12-(t-Boc-amino)-1-dodecanol is essential for its effective handling, storage, and application in synthetic chemistry. The molecule is typically a white solid at room temperature and should be stored at low temperatures, often around -20°C, to ensure long-term stability.[5]

Structural and Molecular Data

The key structural and physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 67341-03-1 | [1][2][5][6] |

| Molecular Formula | C₁₇H₃₅NO₃ | [1][2][5] |

| Molecular Weight | 301.46 g/mol | [1][2] |

| Appearance | White Solid | [5] |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCCCO | [2][5] |

| InChIKey | HIBZRRWYVBWYBE-UHFFFAOYSA-N | [5] |

| Predicted pKa | 12.94 ± 0.46 | [5] |

| Storage Temperature | -20°C Freezer | [5] |

| Topological Polar Surface Area | 58.6 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

Part 2: Synthesis and Reactivity

The utility of 12-(t-Boc-amino)-1-dodecanol stems directly from its synthesis and subsequent reactivity. The most common synthetic route involves the protection of the amino group of the precursor, 12-amino-1-dodecanol.

The Chemistry of Boc Protection

The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis.[7] Its popularity is due to the ease of both its installation and its removal under conditions that leave many other functional groups intact—a concept known as orthogonal protection.[4]

The protection reaction is typically achieved by treating the parent amine (12-amino-1-dodecanol) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][7] The amine acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide group and carbon dioxide to yield the stable carbamate product.[8] The choice of base and solvent can be tailored to the specific substrate, but the reaction is generally high-yielding and clean.[7]

Caption: Synthetic workflow for Boc protection of 12-amino-1-dodecanol.

Experimental Protocol: Synthesis of 12-(t-Boc-amino)-1-dodecanol

This protocol describes a standard laboratory procedure for the N-Boc protection of 12-amino-1-dodecanol.[7][9]

-

Dissolution: Dissolve 12-amino-1-dodecanol (1.0 eq) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Basification: Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq), to the solution and stir until it is fully dissolved.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either neat or dissolved in a small amount of the reaction solvent.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous layer with water and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 12-(t-Boc-amino)-1-dodecanol.

Reactivity and Deprotection

The key to the utility of this molecule is the selective removal of the Boc group to liberate the primary amine. This is most commonly achieved under mild acidic conditions.[8]

-

Mechanism of Deprotection: Treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, protonates the carbonyl oxygen of the carbamate.[8][10] This facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine as an ammonium salt.[8] The tert-butyl cation is typically scavenged by the counter-ion or can be trapped by added scavengers to prevent side reactions with other nucleophilic sites on the substrate.[4][11]

-

Orthogonal Reactivity: The hydroxyl group remains unaffected by the acidic conditions used for Boc deprotection, allowing it to be modified either before or after the amine is unmasked. Conversely, reactions targeting the hydroxyl group (e.g., esterification, tosylation) can be performed while the amine remains safely protected.

Part 3: Applications in Research and Development

The bifunctional nature of 12-(t-Boc-amino)-1-dodecanol makes it a valuable intermediate in several advanced applications, particularly where precise molecular assembly is required.[]

Linker in Solid-Phase Peptide Synthesis (SPPS)

In Boc-based SPPS, amino acids are sequentially coupled to a growing peptide chain on a solid resin support.[13][14] While less common than Fmoc-based chemistry today, Boc-SPPS remains advantageous for certain sequences.[14] Molecules like 12-(t-Boc-amino)-1-dodecanol can be used to create specialized linkers. The hydroxyl group can be anchored to the resin, and after deprotection, the terminal amine can initiate peptide synthesis, resulting in a peptide attached to a long, flexible hydrophobic tail.[13]

Surface Modification and Nanoparticle Functionalization

A primary application is in the surface modification of materials and nanoparticles.[15][16] The hydroxyl group can be used to form covalent bonds with surfaces that have complementary functional groups (e.g., carboxylic acids on a polymer, or silanols on silica). Once the linker is anchored, the Boc group is removed, exposing a primary amine on the outer surface. This amine can then be used to attach bioactive molecules such as targeting ligands, drugs, or proteins.[15] This strategy is central to creating "stealth" nanoparticles for drug delivery, where the PEGylated linker helps evade the immune system.[15][16]

Caption: Workflow for surface functionalization using the bifunctional linker.

Synthesis of PROTACs and Other Drug Conjugates

In the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential. They connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. The 12-carbon chain of 12-(t-Boc-amino)-1-dodecanol provides a flexible spacer of a defined length, which is a critical parameter for optimizing the efficacy of such molecules.

Part 4: Safety and Handling

While specific hazard data for 12-(t-Boc-amino)-1-dodecanol is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.[5] The parent molecule, 12-amino-1-dodecanol, is classified as causing skin and serious eye irritation.[9] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[6]

Conclusion

12-(t-Boc-amino)-1-dodecanol is more than just a simple chemical; it is a sophisticated molecular tool that enables precision and control in complex synthetic endeavors. Its value lies in the combination of a long aliphatic spacer with two orthogonally reactive functional groups. This design allows researchers and drug developers to build complex molecular architectures, functionalize surfaces, and create advanced therapeutic and diagnostic agents with high efficiency. A thorough understanding of its properties, reactivity, and handling is paramount to leveraging its full potential in the laboratory and beyond.

References

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

12-Amino-1-dodecanol | C12H27NO | CID 5182020. PubChem, NIH. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]

-

Supporting information for "Design, synthesis and biological evaluation of novel 6-substituted ureidopyrimidinones as potent UPR-pathway activators". Royal Society of Chemistry. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Institutes of Health (NIH). [Link]

-

Surface Modification of Lipid-Based Nanoparticles. PubMed, NIH. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 12-(t-Boc-amino)-1-dodecanol | LGC Standards [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Page loading... [guidechem.com]

- 6. 12-(t-Boc-amino)-1-dodecanol | LGC Standards [lgcstandards.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. 12-Amino-1-dodecanol | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. chempep.com [chempep.com]

- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Surface Modification of Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 12-(t-Boc-amino)-1-dodecanol (CAS: 67341-03-1): A Versatile Linker for Advanced Drug Discovery

This guide serves as a technical resource for researchers, scientists, and drug development professionals on 12-(t-Boc-amino)-1-dodecanol. We will delve into its fundamental properties, strategic applications in medicinal chemistry—particularly as a molecular linker—and provide detailed protocols for its synthesis and manipulation.

Core Physicochemical Properties and Structural Analysis

12-(t-Boc-amino)-1-dodecanol is a bifunctional organic compound that has gained prominence as a versatile building block in the synthesis of complex molecules for pharmaceutical research. Its structure is characterized by three key components: a long, flexible 12-carbon alkyl chain, a terminal primary alcohol (-OH), and a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. This unique architecture makes it an ideal spacer or linker molecule.

The long C12 chain provides significant length and flexibility, which is crucial for spanning the distance between two molecular entities, while its aliphatic nature imparts hydrophobicity, influencing the solubility and cell permeability of the final conjugate.[1][] The terminal alcohol and the protected amine provide orthogonal reactive handles for sequential chemical modifications.

Table 1: Key Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 67341-03-1 | [3][4] |

| Molecular Formula | C₁₇H₃₅NO₃ | [3][4] |

| Molecular Weight | 301.46 g/mol | [4] |

| Appearance | White Solid | [3] |

| IUPAC Name | tert-butyl N-(12-hydroxydodecyl)carbamate | [5] |

| Synonyms | N-Boc-12-aminododecan-1-ol | [3] |

| SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCCCO | [5] |

| Storage Temperature | -20°C to <-15°C | [3] |

Strategic Application in Drug Discovery: The PROTAC Linker

The most significant application of 12-(t-Boc-amino)-1-dodecanol is in the field of Targeted Protein Degradation (TPD), specifically in the design of Proteolysis Targeting Chimeras (PROTACs).

A PROTAC is a heterobifunctional molecule designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The linker is a critical component that connects the target protein ligand ("warhead") to the E3 ligase ligand. Its length, flexibility, and chemical nature profoundly impact the efficacy of the PROTAC by influencing the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[][6]

12-(t-Boc-amino)-1-dodecanol serves as a precursor for an alkyl-based linker. Alkyl chains are a major class of linkers used in approximately 30% of published degraders.[1] The choice of a C12 alkyl linker, as opposed to more hydrophilic polyethylene glycol (PEG) linkers, is a deliberate design choice to modulate the physicochemical properties of the PROTAC, such as cell permeability and solubility, which are critical for bioavailability and efficacy.[1][6]

Key Methodologies: Synthesis and Derivatization

As a Senior Application Scientist, it is crucial not only to use a reagent but to understand its synthesis and reactivity. This knowledge allows for troubleshooting and rational design of more complex synthetic routes.

Representative Synthesis of 12-(t-Boc-amino)-1-dodecanol

The most direct synthesis involves the protection of the commercially available 12-amino-1-dodecanol. The Boc group is introduced to selectively protect the amine, leaving the alcohol available for subsequent reactions.

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 12-amino-1-dodecanol (1.0 eq) in a suitable solvent mixture such as 1:1 Dichloromethane (DCM) and water at room temperature. The biphasic system facilitates the reaction.

-

Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution. The base acts as a proton scavenger for the HCl that can be generated from side reactions.

-

Reagent Addition: Cool the mixture to 0°C using an ice bath. This is critical to control the exothermicity of the reaction. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% Methanol in DCM). The product, being more nonpolar, will have a higher Rf value than the starting amino alcohol.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 12-(t-Boc-amino)-1-dodecanol as a white solid.[3]

-

Validation: Confirm the structure and purity of the final product using ¹H NMR and ¹³C NMR spectroscopy.

Core Chemical Transformations

The utility of this molecule stems from the orthogonal reactivity of its two functional groups.

Protocol A: Boc Group Deprotection to Reveal the Amine

The Boc group is a classic acid-labile protecting group.[]

-

Dissolve 12-(t-Boc-amino)-1-dodecanol (1.0 eq) in DCM.

-

Add Trifluoroacetic acid (TFA, 10-20 eq, often used as a 20-50% solution in DCM) at 0°C.

-

Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Remove the solvent and excess TFA under reduced pressure. The resulting amine can be isolated as its TFA salt or neutralized with a mild base for subsequent steps.

Protocol B: Functionalization of the Hydroxyl Group

The primary alcohol can be readily converted into an ester, ether, or oxidized to an aldehyde or carboxylic acid. An example is HATU-mediated esterification.

-

In a flask, dissolve a carboxylic acid (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

-

Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of 12-(t-Boc-amino)-1-dodecanol (1.0 eq) in DMF.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, perform an aqueous workup and purify by flash chromatography to obtain the desired ester.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of laboratory personnel.

-

Storage: The compound should be stored in a tightly sealed container in a freezer at -20°C to -15°C to prevent degradation.[3]

-

Handling: While 12-(t-Boc-amino)-1-dodecanol itself is not classified with specific hazards, its deprotected form, 12-amino-1-dodecanol, is known to cause skin and serious eye irritation.[8][9] Therefore, standard laboratory precautions should be taken. Always handle the compound in a well-ventilated area or chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[10]

-

Solubility: Based on its structure and related compounds, it is soluble in organic solvents like Dichloromethane, DMSO, Ether, Ethyl Acetate, and Methanol.[11]

Conclusion

12-(t-Boc-amino)-1-dodecanol (CAS: 67341-03-1) is more than just a chemical intermediate; it is a strategic tool for the rational design of complex therapeutic agents. Its bifunctional nature, combined with a long, flexible alkyl chain, makes it an invaluable building block, particularly for the synthesis of PROTAC linkers. Understanding its synthesis, reactivity, and proper handling allows researchers to fully leverage its potential in accelerating the discovery and development of novel drugs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5182020, 12-Amino-1-dodecanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

-

Lu, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-22. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 12-(t-Boc-amino)-1-dodecanol | LGC Standards [lgcstandards.com]

- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12-Amino-1-dodecanol | C12H27NO | CID 5182020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. 12-AMINO-1-DODECANOL - Safety Data Sheet [chemicalbook.com]

A Senior Application Scientist's Guide to the Synthesis of 12-(t-Boc-amino)-1-dodecanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

12-(t-Boc-amino)-1-dodecanol is a critical bifunctional linker and building block in medicinal chemistry and materials science. Its long aliphatic chain provides hydrophobicity, while the terminal hydroxyl and protected amine functionalities offer orthogonal handles for subsequent chemical modifications. This guide provides an in-depth, field-proven protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer practical insights into process control and validation.

Strategic Overview: The Principle of Chemoselective Protection

The synthesis of 12-(t-Boc-amino)-1-dodecanol from its precursor, 12-amino-1-dodecanol, is a classic example of chemoselective protection. The starting material possesses two nucleophilic sites: a primary amine (-NH₂) and a primary alcohol (-OH). The core objective is to selectively acylate the amine with the tert-butoxycarbonyl (Boc) group while leaving the alcohol untouched.

This selectivity is achievable due to the inherent difference in nucleophilicity between the nitrogen of the amine and the oxygen of the alcohol. The primary amine is a stronger nucleophile and a stronger base than the alcohol, causing it to preferentially attack the electrophilic carbonyl carbon of the protecting reagent, di-tert-butyl dicarbonate ((Boc)₂O).[1] While O-acylation is possible, it is significantly slower and the resulting carbonate is often less stable, particularly during aqueous work-up, than the robust N-Boc carbamate.[1]

The Boc group is the protecting group of choice for this transformation due to its exceptional stability under a wide array of chemical conditions—including basic, nucleophilic, and reductive environments—yet its facile and clean removal under mild acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[2][3][4] This "orthogonal" stability is fundamental to its utility in multi-step synthetic campaigns.[5]

Caption: Overall reaction scheme for the N-Boc protection of 12-amino-1-dodecanol.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and rationale to ensure the reaction proceeds as expected, leading to a high-purity final product.

Reagents and Materials

Quantitative data for a representative laboratory-scale synthesis are provided below. The reaction can be scaled linearly with appropriate adjustments to equipment and heat management.

| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume | Rationale / Purity Note |

| 12-Amino-1-dodecanol | 201.36 | 1.0 | 24.8 | 5.00 g | Substrate. Ensure >98% purity. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.05 | 26.1 | 5.69 g | Boc source. A slight excess ensures complete consumption of the starting amine. |

| Dichloromethane (DCM) | 84.93 | - | - | 100 mL | Anhydrous grade. Excellent solvent for reactants, inert under reaction conditions. |

| Triethylamine (Et₃N) | 101.19 | 1.2 | 29.8 | 4.15 mL | Optional base. Scavenges acidic byproducts, can accelerate the reaction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | As needed | Drying agent for the organic phase post-workup. |

| Silica Gel (for chromatography) | 60.08 | - | - | As needed | Stationary phase for purification. (230-400 mesh) |

Step-by-Step Synthesis Workflow

Step 1: Dissolution of Starting Material

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 12-amino-1-dodecanol (5.00 g, 24.8 mmol).

-

Add dichloromethane (100 mL) and stir at room temperature until all solids have completely dissolved.

-

(Expert Insight): Ensuring complete dissolution is critical before adding the Boc anhydride. A heterogeneous mixture can lead to localized high concentrations and potential side reactions or incomplete conversion.

Step 2: Addition of Reagents

-

(Optional but Recommended): Add triethylamine (4.15 mL, 29.8 mmol) to the solution and stir for 2 minutes. The use of a non-nucleophilic base like Et₃N can improve reaction rates and prevent any potential pH drop.[6]

-

In a single portion, add di-tert-butyl dicarbonate (5.69 g, 26.1 mmol) to the stirred solution.

-

(Causality Note): The reaction is mildly exothermic. For larger scales, consider adding (Boc)₂O in portions or as a solution in DCM to maintain temperature control. The primary byproducts are tert-butanol and CO₂, which evolve as a gas.

Step 3: Reaction Monitoring

-

Allow the reaction to stir at ambient temperature for 4-6 hours.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Mobile Phase: 10% Methanol in Dichloromethane.

-

Visualization: Ninhydrin stain. The starting amine will stain (typically purple/blue), while the Boc-protected product will not. The reaction is complete when the starting material spot is no longer visible.

-

-

(Trustworthiness Check): TLC is a rapid and inexpensive method to confirm the complete consumption of the starting amine. Proceeding to work-up without this confirmation is the most common cause of purification difficulties.

Step 4: Aqueous Work-up

-

Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of 1M HCl (to remove excess triethylamine).

-

50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

-

50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

-

(Protocol Rationale): This washing sequence systematically removes basic, acidic, and water-soluble impurities, simplifying the final purification step.

Step 5: Isolation of Crude Product

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product should be a white to off-white solid or waxy oil.[7]

Step 6: Purification by Column Chromatography

-

Adsorb the crude product onto a small amount of silica gel.

-

Load it onto a silica gel column packed in 100% Hexane.

-

Elute the column with a gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and gradually increasing to 40-50% Ethyl Acetate).

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 12-(t-Boc-amino)-1-dodecanol as a white solid.

-

(Expected Yield): 85-95%.

Caption: A comprehensive workflow diagram for the synthesis of 12-(t-Boc-amino)-1-dodecanol.

Product Characterization and Validation

The identity and purity of the final compound, tert-butyl (12-hydroxydodecyl)carbamate, should be confirmed by standard analytical techniques.

-

Appearance: White solid.[7]

-

¹H NMR: Expect characteristic peaks for the Boc group (a singlet at ~1.44 ppm, 9H), the methylene protons adjacent to the oxygen and nitrogen, and the long aliphatic chain.

-

Mass Spectrometry: [M+H]⁺ or [M+Na]⁺ should be observed at the appropriate m/z.

Conclusion

The synthesis of 12-(t-Boc-amino)-1-dodecanol is a robust and reliable procedure that hinges on the principle of chemoselectivity. By understanding the relative nucleophilicity of the functional groups and employing a systematic, verifiable workflow, researchers can confidently produce this valuable building block in high yield and purity. This guide provides the necessary technical details and theoretical grounding to empower scientists to successfully implement this synthesis in their own laboratories.

References

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

-

How can we protect an amino group leaving an alcohol group free?. ResearchGate. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Page loading... [guidechem.com]

- 8. scbt.com [scbt.com]

A Technical Guide to 12-(t-Boc-amino)-1-dodecanol: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug development and materials science, bifunctional linker molecules are indispensable tools. 12-(tert-butoxycarbonylamino)-1-dodecanol, hereafter referred to as 12-(t-Boc-amino)-1-dodecanol, has emerged as a critical building block for researchers. Its unique structure, featuring a long C12 alkyl chain, a terminal hydroxyl group, and an acid-labile Boc-protected amine, provides a versatile platform for synthesizing complex molecular architectures. This guide offers an in-depth examination of its physicochemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its core applications, providing researchers with the foundational knowledge required to effectively leverage this molecule in their work.

Core Physicochemical Properties

Understanding the fundamental properties of a reagent is paramount for its successful application in any synthetic strategy. 12-(t-Boc-amino)-1-dodecanol is a white solid at room temperature, characterized by a long hydrophobic alkyl chain and two distinct functional groups at its termini.[1] These features dictate its solubility, reactivity, and utility as a molecular linker.

| Property | Value | Source(s) |

| Molecular Weight | 301.46 g/mol | [2][3] |

| Molecular Formula | C₁₇H₃₅NO₃ | [1][3][4] |

| CAS Number | 67341-03-1 | [1][3] |

| Appearance | White Solid | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCCCCCCCO | [1][2] |

| Storage Temperature | -20°C Freezer | [1] |

| Predicted pKa | 12.94 ± 0.46 | [1] |

Structural Anatomy and Functional Significance

The utility of 12-(t-Boc-amino)-1-dodecanol is best understood by dissecting its structure into three key functional domains, as illustrated below.

Sources

A Technical Guide to the Solubility of 12-(t-Boc-amino)-1-dodecanol for Pharmaceutical and Research Applications

Abstract: 12-(t-Boc-amino)-1-dodecanol is a bifunctional linker and building block crucial in the synthesis of complex molecules for drug development and materials science. Despite its utility, readily available quantitative solubility data is notably scarce in public literature. This technical guide addresses this critical information gap by providing a comprehensive analysis based on first principles of physical organic chemistry. We present a theoretical solubility profile derived from the molecule's structure, alongside detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 12-(t-Boc-amino)-1-dodecanol in their work, ensuring experimental success and reproducibility.

Introduction to 12-(t-Boc-amino)-1-dodecanol

12-(t-Boc-amino)-1-dodecanol is an aliphatic chain molecule functionalized with a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc) protected amine. This unique structure makes it a valuable intermediate in organic synthesis. The Boc group provides a stable, yet readily cleavable, protecting group for the amine, while the terminal alcohol allows for further chemical modification.

Table 1: Physicochemical Identifiers of 12-(t-Boc-amino)-1-dodecanol

| Property | Value | Source(s) |

| CAS Number | 67341-03-1 | [1][2] |

| Molecular Formula | C₁₇H₃₅NO₃ | [2][3] |

| Molecular Weight | 301.46 g/mol | [1][2] |

| Appearance | White Solid | [3] |

| Predicted pKa | 12.94 ± 0.46 | [3] |

| Storage Temperature | -20°C to <-15°C | [1][3] |

| Synonyms | N-(12-Hydroxydodecyl)carbamic acid 1,1-dimethylethyl ester, N-Boc-12-aminododecan-1-ol | [3] |

Theoretical Solubility Profile: A Structural Analysis

The solubility of a molecule is dictated by the balance of its intermolecular forces with a given solvent. The adage "like dissolves like" is the guiding principle, meaning polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents. 12-(t-Boc-amino)-1-dodecanol possesses distinct regions of varying polarity, which govern its solubility characteristics.

-

The Hydrophobic Domain: The dominant feature of the molecule is the long C₁₂ alkyl chain (dodecyl group). This saturated hydrocarbon chain is non-polar and lipophilic, leading to strong van der Waals interactions with other non-polar molecules. This region is the primary driver for solubility in non-polar solvents and the primary barrier to solubility in aqueous media. As a general rule, the water solubility of alcohols decreases significantly as the carbon chain length increases beyond four or five carbons. The parent alcohol, 1-dodecanol, is practically insoluble in water, with a reported solubility of only 0.004 g/L.[4]

-

The Hydrophilic Domain: The molecule has two polar functional groups capable of engaging in hydrogen bonding:

-

Terminal Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, promoting interaction with polar protic solvents like water and alcohols.

-

Boc-Protected Amine (-NH-C=O): The carbamate linkage contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl and ether oxygens). This contributes to the molecule's polarity.

-

The bulky tert-butyl group on the Boc protector, while non-polar, can also introduce steric hindrance, potentially influencing how effectively the polar groups interact with solvent molecules.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, the following table provides a qualitative prediction of solubility at ambient temperature. This serves as a starting point for solvent selection in experimental setups.

Table 2: Predicted Qualitative Solubility of 12-(t-Boc-amino)-1-dodecanol

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Soluble | The long C₁₂ alkyl chain will readily interact with these non-polar solvents through van der Waals forces. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble | These solvents effectively solvate the large hydrophobic portion of the molecule while also interacting with the moderately polar groups. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | Soluble to Moderately Soluble | These solvents can solvate the alkyl chain while their acceptor groups interact with the -OH and -NH protons. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble | Strong hydrogen bond acceptors can interact with the molecule's polar ends, but the large non-polar tail may limit high solubility. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The solvent's hydrogen bonding network can interact with the -OH and Boc groups, but is disrupted by the long hydrophobic tail. |

| Aqueous | Water, Buffers | Insoluble | The hydrophobic effect of the C₁₂ chain dominates, making favorable interactions with water energetically costly. |

Experimental Protocols for Solubility Determination

Given the lack of published data, experimental determination is necessary for quantitative applications. The choice of method depends on the required accuracy and throughput. The "shake-flask" method is the gold standard for thermodynamic solubility, while kinetic methods are often used for higher-throughput screening in early drug discovery.[5]

Principle of Measurement: Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution in equilibrium with the solid form of the solute. This is an intrinsic property of the compound under specific conditions (solvent, temperature, pressure). The shake-flask method is designed to achieve this equilibrium over an extended period.[5]

Kinetic solubility measures the concentration at which a compound, initially dissolved in a high-solubility organic solvent (like DMSO), precipitates when diluted into an aqueous buffer. This value is often higher than thermodynamic solubility and can be influenced by the rate of precipitation and experimental conditions. It is, however, faster to measure and relevant for assessing compounds in biological assays that start from a DMSO stock.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard methodologies for determining the solubility of poorly soluble compounds.[5] It is a self-validating system because the continued presence of undissolved solid ensures saturation has been reached.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 12-(t-Boc-amino)-1-dodecanol (e.g., 5-10 mg) to a glass vial. The key is to ensure that undissolved solid will remain at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the test solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the slurry for a minimum of 24 hours to ensure equilibrium is reached. For long-chain molecules, 48 hours is recommended to be certain.

-

Phase Separation: After equilibration, let the vials stand for at least 1 hour to allow the excess solid to sediment.

-

Sample Collection: Carefully remove a known volume of the clear supernatant. To ensure no solid particles are transferred, it is critical to either:

-

Centrifuge the vial and draw from the top layer.

-

Filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents).

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Accurately dilute the collected supernatant with the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the standards and the diluted sample using a suitable analytical technique, such as HPLC-UV, ELSD, or LC-MS.

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply by the dilution factor to obtain the final solubility value, typically expressed in mg/mL or µg/mL.

Protocol 2: Kinetic Solubility Determination for Screening

This method is useful for assessing the behavior of a compound when diluted from a DMSO stock into an aqueous buffer, mimicking common biological assay conditions.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 12-(t-Boc-amino)-1-dodecanol in 100% DMSO (e.g., 10 mM).

-

Assay Plate Setup: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well microplate.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., a 1:100 dilution for a final concentration of 100 µM with 1% DMSO). Perform serial dilutions across the plate.

-

Incubation: Cover the plate and allow it to incubate at room temperature for a set period (e.g., 2-4 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a buffer/DMSO control.

Factors Influencing Experimental Accuracy

To ensure the generation of reliable and reproducible solubility data, the following factors must be rigorously controlled.

-

Compound Purity: Impurities can significantly alter the measured solubility. Use highly pure, well-characterized material for all experiments.

-

Temperature: Solubility is temperature-dependent. All steps of the equilibration and measurement process must be performed at a constant, recorded temperature.

-

pH (for aqueous systems): Although 12-(t-Boc-amino)-1-dodecanol does not have a readily ionizable group in the typical pH range, the stability of the Boc group at very low pH should be considered. For related compounds, buffered solutions are critical.

-

Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of thermodynamic solubility. For crystalline, hydrophobic molecules, 24 to 72 hours may be necessary.

-

Solid State Form: Polymorphism (the existence of different crystal forms) can impact solubility. Ensure the same solid form is used consistently.

Conclusion

While published quantitative solubility data for 12-(t-Boc-amino)-1-dodecanol is limited, a thorough analysis of its molecular structure provides a robust predictive framework. The molecule's pronounced hydrophobic character, conferred by its C₁₂ alkyl chain, dictates that it will be most soluble in non-polar and chlorinated organic solvents, with poor solubility in aqueous media. For drug development and synthetic chemistry applications requiring precise quantitative data, this guide provides detailed, actionable protocols for the experimental determination of both thermodynamic and kinetic solubility. By combining theoretical understanding with rigorous experimental practice, researchers can confidently and effectively incorporate this versatile building block into their workflows.

References

-

University of Babylon. (n.d.). Experiment 1: Determination of Solubility. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 4.4 Solubility. Retrieved from [Link]

-

Letinski, D. J., et al. (2002). Slow-stir water solubility measurements of selected alcohols and diesters. ResearchGate. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-

Wikipedia. (n.d.). Dodecanol. Retrieved from [Link]

Sources

Spectroscopic Characterization of 12-(t-Boc-amino)-1-dodecanol: A Technical Guide

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectra of 12-(t-Boc-amino)-1-dodecanol. This versatile bifunctional molecule, featuring a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amine, is a valuable building block in the synthesis of various biologically active molecules and functionalized materials. Accurate spectroscopic characterization is paramount for verifying its structure and purity, ensuring the success of subsequent synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction

12-(t-Boc-amino)-1-dodecanol (MW: 301.47 g/mol , Formula: C₁₇H₃₅NO₃) possesses a long aliphatic chain that provides hydrophobicity, while the terminal alcohol and protected amine offer sites for further chemical modification.[1][2][3] The Boc protecting group is a common feature in peptide synthesis and other organic transformations due to its stability under various conditions and its facile, acid-labile removal.[4] A thorough understanding of its NMR and IR spectral features is crucial for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 12-(t-Boc-amino)-1-dodecanol by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 12-(t-Boc-amino)-1-dodecanol is characterized by distinct signals corresponding to the protons of the t-Boc group, the long methylene chain, the protons adjacent to the nitrogen and oxygen atoms, and the hydroxyl and amine protons. The expected chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall molecular structure.[5]

Table 1: Predicted ¹H NMR Chemical Shifts for 12-(t-Boc-amino)-1-dodecanol

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| t-Butyl (-C(CH₃)₃) | ~1.44 | Singlet | 9H | The nine equivalent protons of the t-butyl group are shielded and appear as a characteristic sharp singlet.[6] |

| Methylene chain (-(CH₂)₉-) | ~1.25 | Multiplet | 18H | The protons of the central part of the long alkyl chain are in a similar chemical environment and overlap to form a broad multiplet. |

| β to -OH (-CH₂-CH₂OH) | ~1.56 | Multiplet | 2H | These protons are slightly deshielded by the adjacent hydroxyl group. |

| β to -NHBoc (-CH₂-CH₂NHBoc) | ~1.47 | Multiplet | 2H | These protons are slightly deshielded by the adjacent nitrogen atom. |

| α to -NHBoc (-CH₂-NHBoc) | ~3.08 | Triplet | 2H | Protons adjacent to the electronegative nitrogen of the carbamate are deshielded. The signal is split into a triplet by the neighboring methylene protons. |

| α to -OH (-CH₂-OH) | ~3.64 | Triplet | 2H | Protons on the carbon bearing the hydroxyl group are significantly deshielded by the electronegative oxygen atom.[7] The signal is split into a triplet by the adjacent methylene protons. |

| Amine (-NH-) | Variable (~4.5-5.0) | Broad Singlet | 1H | The chemical shift of the N-H proton can vary depending on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| Hydroxyl (-OH) | Variable (~1.5-2.5) | Broad Singlet | 1H | The chemical shift of the O-H proton is also variable and often appears as a broad singlet.[8] Its presence can be confirmed by D₂O exchange, which causes the signal to disappear. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 12-(t-Boc-amino)-1-dodecanol

| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |

| t-Butyl (-C (CH₃)₃) | ~79.0 | The quaternary carbon of the t-Boc group is deshielded by the adjacent oxygen atom. |

| t-Butyl (-C(CH₃ )₃) | ~28.4 | The three equivalent methyl carbons of the t-Boc group are in a shielded environment.[6] |

| Methylene chain (-(CH₂ )₉-) | ~26.0 - 30.0 | The carbons of the long alkyl chain resonate in the typical aliphatic region. Carbons closer to the functional groups will have slightly different shifts. |

| β to -OH (-CH₂ -CH₂OH) | ~32.8 | This carbon is slightly deshielded by the hydroxyl group. |

| β to -NHBoc (-CH₂ -CH₂NHBoc) | ~30.0 | This carbon is slightly deshielded by the nitrogen atom. |

| α to -NHBoc (-CH₂ -NHBoc) | ~40.5 | The carbon adjacent to the nitrogen is deshielded. |

| α to -OH (-CH₂ -OH) | ~63.1 | The carbon bonded to the electronegative oxygen of the hydroxyl group is significantly deshielded.[5] |

| Carbonyl (-C =O) | ~156.0 | The carbonyl carbon of the carbamate group appears significantly downfield due to the double bond to oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Characteristic IR Absorption Bands for 12-(t-Boc-amino)-1-dodecanol

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Alcohol) | 3600 - 3200 | Strong, Broad | Stretching |

| N-H (Carbamate) | 3400 - 3300 | Medium, Sharp | Stretching |

| C-H (Alkyl) | 2920, 2850 | Strong | Stretching |

| C=O (Carbamate) | 1710 - 1680 | Strong | Stretching |

| N-H (Carbamate) | 1540 - 1510 | Medium | Bending |

| C-O (Alcohol) | 1075 - 1000 | Strong | Stretching |

| C-O (Carbamate) | 1250 - 1190 | Strong | Stretching |

The broadness of the O-H stretching band is indicative of hydrogen bonding.[7] The position of the C=O stretching frequency is characteristic of the carbamate functional group.[9][10][11]

Experimental Protocols

NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.

-

Sample Dissolution: Accurately weigh approximately 5-10 mg of 12-(t-Boc-amino)-1-dodecanol and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference.[8]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

IR Sample Preparation (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid 12-(t-Boc-amino)-1-dodecanol sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 12-(t-Boc-amino)-1-dodecanol.

Caption: Workflow for the spectroscopic characterization of 12-(t-Boc-amino)-1-dodecanol.

Conclusion

The NMR and IR spectra of 12-(t-Boc-amino)-1-dodecanol provide a comprehensive structural fingerprint of the molecule. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the t-Boc group, the long alkyl chain, and the terminal alcohol. The IR spectrum corroborates the presence of the key functional groups: O-H, N-H, C=O, and C-O. This guide provides the foundational spectroscopic knowledge required for researchers to confidently identify and utilize this important chemical building block in their synthetic endeavors.

References

-

Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 48(2), 357-363. [Link]

-

Bossa, J. B., et al. (2008). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate. [Link]

-

George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23865-23871. [Link]

-

Frasco, D. L. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 36(12), 3329-3334. [Link]

-

OpenOChem Learn. (n.d.). Alcohols. [Link]

-

NIST. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. [Link]

-

Khanna, R. K., & Moore, M. H. (1999). Carbamic acid: molecular structure and IR spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 961-967. [Link]

-

McMurry, J. (2023). Spectroscopy of Alcohols and Phenols. In Organic Chemistry (10th ed.). Cengage Learning. [Link]

-

LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. In Chemistry LibreTexts. [Link]

-

Wiley. (n.d.). N-tert-Butoxycarbonyl-L-valine. In SpectraBase. [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of ethanol. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

LibreTexts. (2023). 14.11: H-NMR and C-NMR of Alcohols and Phenols. In Chemistry LibreTexts. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 12-(t-Boc-amino)-1-dodecanol | LGC Standards [lgcstandards.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Alcohols | OpenOChem Learn [learn.openochem.org]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

literature review of 12-(t-Boc-amino)-1-dodecanol uses

An In-depth Technical Guide to the Applications of 12-(t-Boc-amino)-1-dodecanol

Abstract

12-(t-Boc-amino)-1-dodecanol is a highly versatile bifunctional molecule that has become an invaluable building block in materials science and drug development. Its unique structure, featuring a C12 alkyl chain, a terminal hydroxyl group, and a protected primary amine, allows for its strategic incorporation into a variety of complex molecular architectures. This guide provides an in-depth exploration of its primary applications, focusing on the synthesis of advanced cationic lipids for nucleic acid delivery and the formation of functionalized self-assembled monolayers for surface engineering. We will delve into the scientific rationale, detailed experimental workflows, and field-proven protocols, offering researchers and developers a comprehensive resource to leverage the full potential of this compound.

Introduction to 12-(t-Boc-amino)-1-dodecanol: A Strategic Intermediate

At its core, 12-(t-Boc-amino)-1-dodecanol is an aliphatic alcohol with a protected amine. Its utility stems from its dual-handle nature: the primary alcohol (-OH) at one end and the tert-butyloxycarbonyl (t-Boc) protected amine (-NHBoc) at the other, separated by a flexible 12-carbon spacer.

1.1. Chemical Structure and Properties

The molecule's structure is fundamental to its function:

-

Hydroxyl Group (-OH): A nucleophilic center, readily participating in esterification, etherification, or conversion to a good leaving group (e.g., tosylate), enabling covalent attachment to a wide range of molecular scaffolds.

-

Alkyl Chain (-(CH₂)₁₂-): A lipophilic backbone that provides hydrophobicity, essential for constructing amphiphilic molecules like lipids and surfactants, and for driving the formation of ordered structures in self-assembly.

-

t-Boc Protected Amine (-NHBoc): The t-Boc group is a robust protecting group, stable to most nucleophilic and basic conditions.[] It can be cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) to liberate the primary amine, which can then be used for subsequent conjugation or to impart a positive charge.[]

Diagram: Chemical Structure of 12-(t-Boc-amino)-1-dodecanol

Caption: Synthetic pathway from the starting material to the final lipid.

2.2. Experimental Protocol: Synthesis of a Diamine Cationic Lipid

This protocol describes a representative synthesis of a cationic lipid where the hydroxyl group is converted to an amine-terminated ether.

Step 1: Activation of the Hydroxyl Group (Tosylation)

-

Dissolve 1 equivalent of 12-(t-Boc-amino)-1-dodecanol in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add 1.5 equivalents of triethylamine (TEA) followed by the slow, dropwise addition of 1.2 equivalents of p-toluenesulfonyl chloride (TsCl) dissolved in minimal anhydrous DCM.

-

Expert Insight: TEA acts as a base to neutralize the HCl byproduct, preventing side reactions. The reaction is run at 0°C to control its exothermicity.

-

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylated intermediate. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 2: Coupling with a Diamine Headgroup

-

Dissolve 1 equivalent of the purified tosylated intermediate in dimethylformamide (DMF).

-

Add 5 equivalents of N,N-dimethylethylenediamine.

-

Expert Insight: A large excess of the diamine is used to favor monosubstitution and minimize the formation of a disubstituted byproduct.

-

-

Heat the reaction mixture to 80°C and stir for 24 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers thoroughly with water and brine to remove excess diamine and DMF.

-

Dry over anhydrous sodium sulfate and concentrate to yield the t-Boc protected final lipid.

Step 3: Deprotection of the t-Boc Group

-

Dissolve the crude product from Step 2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir at room temperature for 2 hours.

-

Expert Insight: The gaseous byproducts (isobutylene and CO₂) bubble out of solution, driving the reaction to completion. []3. Remove the solvent and excess TFA under reduced pressure.

-

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer and concentrate to yield the final cationic lipid. Verify the structure and purity using ¹H NMR and mass spectrometry.

2.3. Quantitative Data Summary

The performance of cationic lipids is evaluated by their ability to form stable LNPs and efficiently encapsulate nucleic acids.

| Parameter | Typical Value | Rationale |

| Yield | 60-80% (overall) | Reflects the efficiency of the synthetic route. |

| Purity | >95% (by NMR/LC-MS) | High purity is crucial to avoid toxicity and ensure consistent formulation performance. [2] |

| LNP Diameter | 70-120 nm | Size is critical for cellular uptake via endocytosis and avoiding rapid clearance from circulation. [3] |

| Encapsulation Efficiency | >95% | A high value indicates effective complexation and protection of the nucleic acid payload. [4] |

Core Application: Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a solid substrate. They are a cornerstone of surface engineering for applications in biosensors, electronics, and biocompatible coatings. [5]12-(t-Boc-amino)-1-dodecanol is an excellent precursor for creating amine-terminated SAMs.

3.1. Scientific Rationale

To create a functional surface, one needs a molecule with three parts: a headgroup that anchors to the substrate, a spacer that forms the body of the monolayer, and a terminal functional group that is exposed to the environment.

-

Causality: While the native hydroxyl group can anchor to some oxide surfaces, it's more common to first convert it to a more reactive anchor like a trichlorosilane or thiol. For this guide, we will consider its use in forming a primary layer for subsequent functionalization. After assembly, the t-Boc group is removed, exposing a high density of primary amines on the surface. These amines are nucleophilic and can be readily coupled to proteins, DNA, or other molecules, making them ideal for biosensor fabrication. [6]

Diagram: Workflow for SAM Formation and Functionalization

Caption: Step-by-step process for creating a functionalized surface.

3.2. Experimental Protocol: Preparation of an Amine-Terminated SAM on a Silica Substrate

This protocol outlines the steps to create a reactive amine surface on glass or silicon wafers.

Step 1: Substrate Cleaning

-

Sonicate the silica substrates in a sequence of acetone, isopropanol, and deionized water (15 minutes each).

-

Dry the substrates under a stream of dry nitrogen gas.

-

Treat the substrates with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Expert Insight: This step removes all organic residues and hydroxylates the surface, creating reactive Si-OH groups which are essential for monolayer formation. 4. Rinse the substrates copiously with deionized water and dry with nitrogen.

-

Step 2: Monolayer Deposition

-

Prepare a 1-5 mM solution of 12-(t-Boc-amino)-1-dodecanol (or its pre-synthesized silane derivative) in anhydrous toluene or ethanol.

-

Immerse the clean, dry substrates into the solution inside a sealed container.

-

Expert Insight: The environment must be kept clean and dry, as water can interfere with the assembly process, especially if using silane chemistry. 3. Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers. 4. Remove the substrates, rinse thoroughly with the pure solvent (toluene or ethanol) to remove non-covalently bound molecules, and dry with nitrogen.

-

Step 3: Deprotection to Expose Amine Groups

-

Immerse the substrates with the t-Boc-protected SAM into a 50% TFA solution in DCM for 30 minutes.

-

Alternatively, place the substrates in a sealed chamber containing a small beaker of TFA for 1-2 hours (vapor-phase deprotection).

-

Rinse the substrates with DCM, followed by ethanol, and dry with nitrogen.

-

The surface is now functionalized with primary amines and is ready for subsequent conjugation steps (e.g., with NHS-ester activated molecules). The surface should be used immediately or stored in an inert environment to prevent contamination.

Conclusion

12-(t-Boc-amino)-1-dodecanol is more than a simple chemical; it is a strategic tool for molecular engineering. Its well-defined bifunctional nature provides a reliable platform for constructing complex molecules with precise control over their architecture and function. For drug development professionals, it is a key precursor for next-generation lipid-based delivery systems. For materials scientists, it offers a straightforward route to creating highly functionalized surfaces for a multitude of advanced applications. The protocols and insights provided in this guide serve as a foundational resource for harnessing the capabilities of this versatile compound.

References

-

Bravo Estupiñan, D. M., Montaño-Samaniego, M., Mora Rodríguez, R. A., & Ibáñez Hernández, M. A. (2024). Cationic Lipid Derived From a Basic Amino Acid: Design and Synthesis. Preprints.org. [Link]

-

Rajappan, A., et al. (2022). Synthesis and bioactivity of readily hydrolysable novel cationic lipids for potential lung delivery application of mRNAs. PubMed Central. [Link]

-

Bravo Estupiñan, D. M., et al. (2024). Cationic Lipid Derived from a Basic Amino Acid: Design and Synthesis. MDPI. [Link]

- Or-Cel, D., & Portnaya, I. (2005). Process for the synthesis of cationic lipids.

-

Wang, M., et al. (2020). The development of tertiary amine cationic lipids for safe and efficient siRNA delivery. Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). tert-Butyl hydroxy(methyl)carbamate. National Institutes of Health. [Link]

-

Qiu, X., et al. (2020). New self-assembled monolayer is resistant to air. EurekAlert!. [Link]

-

Shen, C., et al. (2008). On the importance of purity for the formation of self-assembled monolayers from thiocyanates. PubMed. [Link]

-

PubChem. (n.d.). tert-Butyl carbamate. National Institutes of Health. [Link]

-

PubChem. (n.d.). tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate. National Institutes of Health. [Link]

-

Shen, C., Buck, M., Wilton-Ely, J. D. E. T., Weidner, T., & Zharnikov, M. (2008). On the importance of purity for the formation of self-assembled monolayers from thiocyanates. Langmuir, 24(13), 6609–6615. [Link]

-

PubChem. (n.d.). tert-Butyl tosyloxycarbamate. National Institutes of Health. [Link]

-

Pasetto, P., et al. (2018). Self-assembly of amino-terminated monolayers depending on the chemical structure. New Journal of Chemistry, 42(1), 108-116. [Link]

Sources

- 2. On the importance of purity for the formation of self-assembled monolayers from thiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and bioactivity of readily hydrolysable novel cationic lipids for potential lung delivery application of mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New self-assembled monolayer is resistant to air | EurekAlert! [eurekalert.org]

- 6. Self-assembly of amino-terminated monolayers depending on the chemical structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

12-(t-Boc-amino)-1-dodecanol stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 12-(t-Boc-amino)-1-dodecanol

Introduction: The Role of a Bifunctional Linker

12-(t-Boc-amino)-1-dodecanol is a valuable bifunctional molecule widely employed in pharmaceutical research, drug development, and complex organic synthesis. Its structure, featuring a terminal primary alcohol and a primary amine protected by a tert-butoxycarbonyl (Boc) group, connected by a C12 alkyl chain, makes it an ideal linker. The long aliphatic chain provides hydrophobicity and spatial separation, while the two distinct functional groups allow for orthogonal chemical modifications. The stability of this molecule is paramount to ensure the integrity of multi-step syntheses and the purity of final compounds. This guide provides a detailed examination of the factors influencing the stability of 12-(t-Boc-amino)-1-dodecanol and establishes field-proven protocols for its optimal storage and handling.

Section 1: Core Chemical Profile and Intrinsic Stability

The stability profile of 12-(t-Boc-amino)-1-dodecanol is dictated by the chemical properties of its two key functional moieties: the N-Boc carbamate and the terminal primary alcohol.

-

The N-Boc Carbamate: The tert-butoxycarbonyl group is one of the most common amine protecting groups in organic chemistry.[1] Its popularity stems from its remarkable stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, while being readily cleavable under specific acidic conditions.[2][3][4] This acid lability is the cornerstone of its utility in synthetic strategies.[3][5]

-

The 1-Dodecanol: The primary alcohol at the terminus of the C12 chain behaves as a typical long-chain fatty alcohol. While generally stable, its primary susceptibility is to oxidation, which can convert it first to an aldehyde and subsequently to a carboxylic acid.[6][7][8] This process can be accelerated by heat, light, and the presence of metal catalysts or oxidizing agents.

Section 2: Factors Influencing Stability and Degradation Pathways

Understanding the specific conditions that can compromise the integrity of 12-(t-Boc-amino)-1-dodecanol is critical for its effective use. The principal degradation pathways are acid-catalyzed deprotection of the amine and oxidation of the alcohol.

The N-Boc Carbamate Moiety: Acid-Catalyzed Deprotection

The most significant chemical vulnerability of the molecule is the acid-labile nature of the Boc group.[9] The cleavage mechanism is initiated by protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[1][5] This is followed by the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates to yield the free primary amine, carbon dioxide, and isobutene (from the cation).[1][10]

Caption: Acid-catalyzed deprotection pathway of the N-Boc group.

Due to this lability, exposure to even moderately acidic conditions (pH < 4) during workup, chromatography, or storage in protic solvents should be carefully controlled if the Boc group is to be retained. The Boc group is, however, stable under most basic conditions and toward many nucleophiles, which allows for selective reactions at the alcohol terminus.[2][11]

The 1-Dodecanol Moiety: Oxidative Degradation

The primary alcohol is susceptible to oxidation, a common degradation pathway for long-chain alcohols.[12] This process typically occurs in two stages: an initial oxidation to the corresponding aldehyde, 12-(t-Boc-amino)-dodecanal, followed by a more facile oxidation to the carboxylic acid, 12-(t-Boc-amino)-dodecanoic acid.

Caption: Oxidative degradation pathway of the terminal alcohol group.

This degradation can be initiated by atmospheric oxygen, particularly in the presence of light, elevated temperatures, or trace metal impurities that can act as catalysts. The formation of these acidic and aldehydic impurities can compromise the quality of the material and lead to unforeseen side reactions in subsequent synthetic steps.

Section 3: Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, stringent storage and handling protocols are essential. The primary goals are to protect the compound from acidic contaminants, oxygen, light, and moisture.

Data Summary: Storage Conditions

The following table summarizes the recommended conditions for maintaining the long-term and short-term stability of 12-(t-Boc-amino)-1-dodecanol.

| Parameter | Long-Term Storage | Short-Term Storage (Lab Bench) | In-Solution Storage |

| Temperature | -20°C to -15°C[13][14] | Room Temperature (controlled) | -20°C or lower (aliquoted)[15] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Tightly sealed container | Inert gas overlay on aliquots |

| Light | Protected from light (amber vial or in a dark location)[16] | Minimize exposure | Amber vials |

| Duration | Months to years | Hours to a few days | Not recommended; if necessary, max a few weeks[15] |

| Container | Tightly sealed glass vial with inert cap liner | Original, tightly sealed container | Glass vials with PTFE-lined caps |

Field-Proven Handling Procedures

-

Equilibration: Before opening, always allow the container of 12-(t-Boc-amino)-1-dodecanol to warm to ambient temperature inside a desiccator.[15] This is a critical step to prevent condensation of atmospheric moisture onto the cold solid, which can introduce water and potential acidic impurities.

-

Inert Atmosphere: When dispensing the material for long-term storage, work in an environment that minimizes exposure to air. After dispensing, flush the vial headspace with a dry, inert gas like argon or nitrogen before sealing tightly.

-

Dispensing: Use clean, dry spatulas made of glass or stainless steel. Avoid using reactive metal spatulas that could introduce catalytic impurities.

-

Solvent Purity: When preparing solutions, use high-purity, dry, and neutral solvents. Solvents stored improperly can absorb atmospheric CO₂ (forming carbonic acid) or contain acidic impurities from manufacturing or degradation.

Section 4: Experimental Protocol for Stability Assessment

To provide a self-validating system for this guide, the following protocol outlines a forced degradation study. This allows researchers to empirically determine the stability of 12-(t-Boc-amino)-1-dodecanol under specific stress conditions relevant to their processes.

Protocol: Forced Degradation Study

Objective: To identify potential degradants and assess the stability of 12-(t-Boc-amino)-1-dodecanol under acidic, basic, oxidative, thermal, and photolytic stress.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 12-(t-Boc-amino)-1-dodecanol (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or isopropanol.

-

Stress Conditions:

-

Acidic: To an aliquot of the stock solution, add 0.1 M HCl. Incubate at 40°C.

-

Basic: To an aliquot, add 0.1 M NaOH. Incubate at 40°C.

-

Oxidative: To an aliquot, add 3% H₂O₂. Incubate at room temperature.

-

Thermal: Store an aliquot of the stock solution at 60°C in the dark.

-

Photolytic: Expose an aliquot to a calibrated UV/Vis light source.

-